molecular formula C21H13F6NO3S B2634868 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide CAS No. 339104-90-4

3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide

Cat. No.: B2634868
CAS No.: 339104-90-4
M. Wt: 473.39
InChI Key: HNNZAQYMFBNVEA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring dual trifluoromethyl (-CF₃) groups on both the benzamide core and the sulfonyl-linked phenyl ring. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F6NO3S/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)32(30,31)18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNZAQYMFBNVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide typically involves multiple steps:

    Formation of the Trifluoromethylated Benzene Ring: The initial step often involves the trifluoromethylation of benzene derivatives. This can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.

    Sulfonylation: The trifluoromethylated benzene is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Amidation: The final step involves the coupling of the sulfonylated intermediate with a benzamide derivative. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl groups, leading to the formation of trifluoromethyl sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.

Major Products

    Oxidation: Trifluoromethyl sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates, making them more effective in therapeutic applications.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, where its chemical stability and resistance to degradation are highly valued.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing hydrophobic interactions and reducing metabolic degradation. This can lead to more potent and longer-lasting effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

a) 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives
  • Key Differences : These compounds feature a hydroxyl group at the 2-position of the benzamide core instead of a sulfonyl-linked phenyl ring.
  • Synthesis : Characterized via electrospray ionization mass spectrometry (+ESI-MS), revealing protonated/sodiated ions ([M+H]⁺, [M+Na]⁺) and structural stability under fragmentation .
b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences : Contains an isopropoxy group instead of a sulfonylphenyl moiety.
  • Applications : A commercial fungicide targeting sheath blight in crops, highlighting the role of trifluoromethyl groups in agrochemical efficacy .
  • Functional Insight : The sulfonyl group in the target compound may improve binding to eukaryotic targets (e.g., enzymes) compared to flutolanil’s fungicidal action.

Derivatives with Modified Substituents

a) 3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
  • Key Differences: Substitutes trifluoromethyl with a nitro (-NO₂) group and introduces a thiazole ring.
  • Thiazole incorporation may broaden biological target specificity (e.g., kinase inhibition) .
b) 2-[Methyl(methylsulfonyl)amino]-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]benzamide
  • Key Differences: Adds a piperazine ring and methylsulfonylamino group.
  • Pharmacokinetics : Higher molecular weight (596.64 g/mol) compared to the target compound, likely reducing membrane permeability but improving protein-binding affinity .

Compounds with Electron-Withdrawing Groups

a) 3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
  • Key Differences : Includes chloro and nitro substituents alongside a carbamoyl linkage.

Pharmacologically Optimized Analogues

a) 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib derivative)
  • Key Differences : Features pyrimidine and imidazole rings for kinase inhibition (e.g., BCR-ABL in leukemia).
  • Formulation : Co-processed with organic acids (e.g., citric acid) via melt extrusion to enhance solubility and bioavailability—a strategy applicable to the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Applications
Target Compound ~476.3 Dual -CF₃, sulfonylphenyl 4.2 Under investigation
Flutolanil 382.3 -CF₃, isopropoxy 3.8 Agrochemical
3-Nitro-thiazole derivative 432.4 -NO₂, thiazole 2.9 Research chemical
Piperazine-containing derivative 596.6 -CF₃, piperazine, methylsulfonylamino 5.1 Drug candidate

*LogP estimated using fragment-based methods.

Biological Activity

3-(Trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H15F6N2O2S
  • Molecular Weight : 426.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in the provided sources.

The compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors:

  • Enzyme Inhibition :
    • It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies indicate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
  • Antimicrobial Activity :
    • Compounds derived from similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship suggests that trifluoromethyl groups enhance antimicrobial potency.
  • Cytotoxic Effects :
    • Research indicates potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited. Related compounds have demonstrated significant activity against tumor cells, suggesting a possible role in cancer therapy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)
Compound AAChE InhibitionAcetylcholinesterase27.04 - 106.75
Compound BBuChE InhibitionButyrylcholinesterase58.01 - 277.48
Compound CAntimicrobialM. tuberculosisMIC ≥ 62.5
Compound DCytotoxicVarious cancer cell linesNot specified

Case Studies

  • Neuroprotective Studies :
    • In a study examining neuroprotective agents, related compounds showed promise in preventing cell death in neuroblastoma cells, indicating that trifluoromethyl substitutions may enhance protective effects against neurotoxic agents .
  • Antimicrobial Testing :
    • A series of hydrazinecarboxamides with similar structures were tested against a panel of bacteria, revealing that modifications at the trifluoromethyl position significantly increased antimicrobial activity .

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